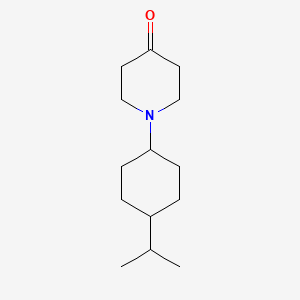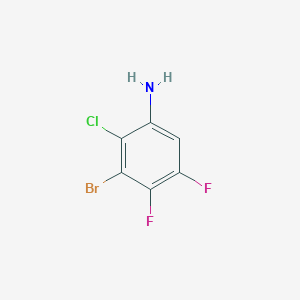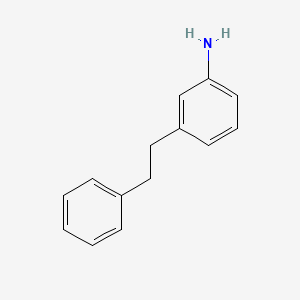
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a t-butyl group at the third position, an indazole moiety at the first position, and an amine group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the t-Butyl Group: The t-butyl group can be introduced via alkylation using t-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Indazole Moiety: The indazole moiety can be attached through a coupling reaction using a suitable indazole derivative and a coupling agent such as palladium(II) acetate.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-indazol-6-yl)-1H-pyrazol-5-amine: Lacks the t-butyl group, which may affect its reactivity and biological activity.
3-t-butyl-1H-pyrazol-5-amine: Lacks the indazole moiety, which may influence its chemical properties and applications.
3-t-butyl-1-(1H-indazol-6-yl)-1H-pyrazole:
Uniqueness
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine is unique due to the presence of all three functional groups (t-butyl, indazole, and amine) in its structure
Propriétés
Formule moléculaire |
C14H17N5 |
|---|---|
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H17N5/c1-14(2,3)12-7-13(15)19(18-12)10-5-4-9-8-16-17-11(9)6-10/h4-8H,15H2,1-3H3,(H,16,17) |
Clé InChI |
ZSQGFXFAPUPXDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=NN3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(Benzyloxy)phenyl]methyl}-2-([1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8601826.png)











